Fluvoxamine, (Z)-

Overview

Description

Fluvoxamine, (Z)-, is a selective serotonin reuptake inhibitor primarily used to treat major depressive disorder and obsessive-compulsive disorder. It is also used to manage anxiety disorders such as panic disorder, social anxiety disorder, and post-traumatic stress disorder . Fluvoxamine is known for its high affinity for the sigma-1 receptor, which contributes to its anti-inflammatory properties .

Mechanism of Action

Target of Action

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin reuptake transporter (SERT) . It also acts as a high-affinity agonist for the endoplasmic sigma-1 receptor found in brain tissue . These targets play a crucial role in regulating mood and behavior.

Mode of Action

Fluvoxamine blocks the reuptake of serotonin at the SERT of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This inhibition increases the extracellular level of serotonin, enhancing serotonergic neurotransmission . As an agonist of the sigma-1 receptor, fluvoxamine controls inflammation .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with a mean half-life of 15 hours . Less than 4% of the parent drug is found in urine . The specific cytochrome isozymes involved in the hepatic elimination of the drug are undefined . Fluvoxamine has prominent affinity for the CYP1A2 isozyme, lesser affinity for the CYP3A4 and CYP2C isozymes, and minimal affinity for CYP2D6 .

Result of Action

The molecular and cellular effects of fluvoxamine’s action include the suppression of tetrahydrobiopterin levels and dopamine as well as serotonin turnover in the mesoprefrontal system of mice . It also potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells .

Action Environment

Environmental factors such as social isolation and acute environmental change can influence the action of fluvoxamine . For instance, social isolation suppressed the increase of BH4 levels and DA turnover elicited by novelty stress, which fluvoxamine could suppress .

Biochemical Analysis

Biochemical Properties

Fluvoxamine, (Z)-, interacts with various enzymes and proteins in the body. It has been shown to have a high affinity for the serotonin transporter, which it binds to and inhibits, leading to an increase in extracellular serotonin levels .

Cellular Effects

Fluvoxamine, (Z)-, influences cell function by modulating the activity of the serotonin transporter. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fluvoxamine, (Z)-, exerts its effects by binding to the serotonin transporter, inhibiting its function and leading to an increase in extracellular serotonin levels . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluvoxamine, (Z)-, can change over time. For example, it has been shown to have a long half-life, indicating that it remains active in the body for an extended period .

Dosage Effects in Animal Models

In animal models, the effects of Fluvoxamine, (Z)-, can vary with different dosages. For example, at low doses, it primarily acts as a serotonin reuptake inhibitor, while at higher doses, it may also inhibit the reuptake of other neurotransmitters .

Metabolic Pathways

Fluvoxamine, (Z)-, is involved in various metabolic pathways. It is primarily metabolized by the liver, with the CYP2D6 enzyme playing a significant role in its metabolism .

Transport and Distribution

Fluvoxamine, (Z)-, is distributed throughout the body after oral administration. It is highly protein-bound, which can affect its distribution within the body .

Subcellular Localization

The subcellular localization of Fluvoxamine, (Z)-, is primarily in the extracellular space due to its function as a reuptake inhibitor . It binds to the serotonin transporter on the cell membrane, inhibiting the reuptake of serotonin and increasing its extracellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of fluvoxamine maleate involves the use of fluvoxamine oxime and 2-chloroethylamine hydrochloride as raw materials. The reaction is carried out in n-butanol as a solvent, with an alkali present to facilitate the substitution reaction. The crude product is then recrystallized using an alkaline aqueous solution to obtain high-purity fluvoxamine maleate .

Industrial Production Methods: Industrial production of fluvoxamine maleate follows a one-pot process, which is efficient and yields high-purity products. This method involves the oximation of 5-methoxy-4-trifluorobenzyl pentanone with hydroxylamine hydrochloride, followed by a reaction with propylene oxide. The product is then purified through column chromatography and further refined using methanesulfonic acid and ammonia gas .

Chemical Reactions Analysis

Types of Reactions: Fluvoxamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by the liver into at least 11 products, all of which are pharmacologically inactive .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions are various metabolites, which are excreted primarily as inactive compounds .

Scientific Research Applications

Fluvoxamine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study selective serotonin reuptake inhibitors and their interactions with various receptors.

Biology: Investigated for its effects on neurotransmitter systems and its role in modulating inflammatory responses.

Medicine: Primarily used to treat psychiatric disorders such as depression, obsessive-compulsive disorder, and anxiety disorders.

Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications.

Comparison with Similar Compounds

- Citalopram

- Escitalopram

- Fluoxetine

- Paroxetine

- Sertraline

Fluvoxamine’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Properties

IUPAC Name |

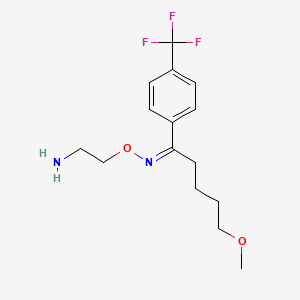

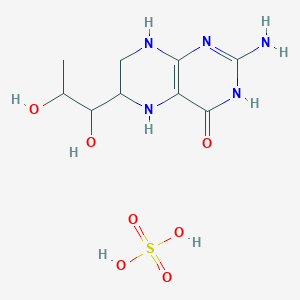

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237496 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89035-92-7 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)